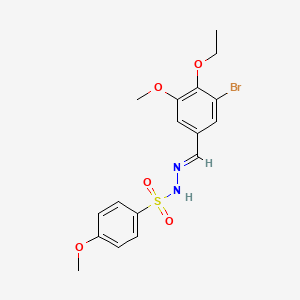
dimethyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as DMIDI and is a derivative of isophthalic acid. The synthesis method of DMIDI involves the reaction of isophthalic acid with phthalic anhydride and dimethylamine.
Mecanismo De Acción
The mechanism of action of DMIDI is not well understood. However, it is believed that DMIDI interacts with metal ions in biological systems, leading to changes in fluorescence intensity. In photodynamic therapy, DMIDI is activated by light, leading to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
DMIDI has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of DMIDI on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMIDI is its high fluorescence intensity, which makes it a useful tool for the detection of metal ions in biological systems. DMIDI is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of DMIDI is its low solubility in water, which can make it difficult to use in aqueous environments.
Direcciones Futuras
There are several future directions for research on DMIDI. One potential area of research is the development of new synthesis methods that can improve the solubility of DMIDI in water. Another area of research is the investigation of the potential use of DMIDI as a photosensitizer for the treatment of other diseases, such as bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of DMIDI and its potential effects on biological systems.
Métodos De Síntesis
The synthesis of DMIDI involves the reaction of isophthalic acid with phthalic anhydride and dimethylamine. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and under reflux conditions. The resulting product is a white crystalline solid with a high melting point.
Aplicaciones Científicas De Investigación
DMIDI has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. DMIDI has also been investigated for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer.
Propiedades
IUPAC Name |
dimethyl 5-(1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-24-17(22)10-7-11(18(23)25-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)16(19)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUWIGCJAFPGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)

![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)


![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)
![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)
![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)